molecular formula C5H5F2IN2 B8036886 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B8036886
M. Wt: 258.01 g/mol
InChI Key: QGHYSXLQVPDKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with difluoromethyl, iodine, and methyl groups. This compound is of significant interest in various fields, including medicinal chemistry and agrochemicals, due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or alcohols.

    Reduction Products: Deiodinated pyrazoles.

    Cross-Coupling Products: Biaryl or alkynyl pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents .

Industry

In the industrial sector, particularly in agrochemicals, this compound is investigated for its pesticidal properties. It is used in the development of new pesticides and herbicides that are more effective and environmentally friendly .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which is crucial for binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both difluoromethyl and iodine substituents. This combination provides a balance of reactivity and stability, making it versatile for various applications in synthesis and biological research .

Properties

IUPAC Name

3-(difluoromethyl)-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2IN2/c1-10-2-3(8)4(9-10)5(6)7/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHYSXLQVPDKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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